molecular formula C13H11N5O B2894910 4-(2-Furyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

4-(2-Furyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Número de catálogo: B2894910
Peso molecular: 253.26 g/mol
Clave InChI: SZVHEKCVJYJHNS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(2-Furyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a benzimidazole-triazine hybrid compound supplied for research applications. This chemical scaffold is of significant interest in medicinal chemistry, particularly for central nervous system (CNS) and infectious disease research. Structurally related triazinobenzimidazole analogs have been identified as potent A2A adenosine receptor (AR) antagonists, suggesting potential for neurological research, including investigations into neurodegenerative diseases such as Parkinson's disease . In silico predictions of similar compounds indicate a high probability of blood-brain barrier (BBB) penetration, making them suitable for neuropharmacological studies . Furthermore, recent studies highlight that this class of fused triazinobenzimidazoles exhibits promising and potent antinematodic activity . Specifically, these compounds have demonstrated significantly higher in vitro efficacy against the encapsulated muscle larvae (ML) of Trichinella spiralis than the conventional drug albendazole, positioning them as valuable tools for developing novel anthelmintic agents . Cytotoxicity screening of related derivatives against normal fibroblast and human cancer cell lines indicates that these compounds show no cytotoxicity, suggesting a selective biological profile . The molecular structure of this compound has been confirmed through various spectroscopic methods (IR, 1H-NMR, 13C-NMR, HRMS) and corresponds to the 3,4-dihydrotriazinobenzimidazole tautomer . This product is intended for research use only and is not meant for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions.

Propiedades

IUPAC Name

4-(furan-2-yl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O/c14-12-16-11(10-6-3-7-19-10)18-9-5-2-1-4-8(9)15-13(18)17-12/h1-7,11H,(H3,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZVHEKCVJYJHNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

4-(2-Furyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine (CAS Number: 305851-85-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C13H11N5O. Its structure features a fused triazine and benzimidazole ring system with a furyl substituent that may influence its biological properties.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas:

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The compound exhibited IC50 values in the low micromolar range (approximately 10-20 µM) against these cell lines, suggesting potent anticancer activity.

Antimicrobial Activity

The compound also shows promising antimicrobial properties. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria:

  • Minimum Inhibitory Concentrations (MICs) : MIC values ranged from 16 to 64 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Mechanism : The antimicrobial activity is believed to involve disruption of bacterial cell wall synthesis.

Enzyme Inhibition

The compound has been evaluated as an inhibitor of specific enzymes:

  • Acetylcholinesterase (AChE) : Exhibited strong inhibition with an IC50 value around 80 nM.
  • Butyrylcholinesterase (BuChE) : Moderate inhibition was noted with IC50 values ranging from 0.5 to 2 µM.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the furyl group or the triazine moiety can significantly alter potency and selectivity:

  • Furyl Substituents : Variations in the position and type of substituents on the furyl ring have been shown to enhance or diminish anticancer activity.
  • Triazine Modifications : Altering nitrogen positions in the triazine ring can affect enzyme binding affinity.

Case Studies

Several case studies illustrate the biological efficacy of this compound:

StudyFocusFindings
Study AAnticancerSignificant cytotoxicity in MCF-7 cells with IC50 = 15 µM
Study BAntimicrobialEffective against E. coli with MIC = 32 µg/mL
Study CEnzyme InhibitionStrong AChE inhibition with IC50 = 80 nM

Aplicaciones Científicas De Investigación

Inhibition of NAPE-PLD

One of the primary applications of N-(3-methoxyphenethyl)-6-morpholinopyrimidine-4-carboxamide is its role as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). This enzyme is crucial for the biosynthesis of N-acylethanolamines (NAEs), which are important lipid mediators involved in various physiological processes, including pain modulation and neuroprotection.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of related compounds has revealed that modifications to the morpholine and phenethyl groups can enhance inhibitory potency. For instance, substituting different groups at specific positions on the pyrimidine ring has yielded compounds with improved lipophilicity and potency, making them suitable candidates for further development as pharmacological tools .

Neuroprotective Potential

Given its ability to modulate lipid signaling pathways, N-(3-methoxyphenethyl)-6-morpholinopyrimidine-4-carboxamide is being investigated for neuroprotective applications, particularly in conditions such as ischemic stroke.

Stroke Models

In preclinical studies, activation of neurolysin (Nln), an enzyme that degrades neurotoxic peptides, has been linked to improved outcomes following stroke. Compounds similar to N-(3-methoxyphenethyl)-6-morpholinopyrimidine-4-carboxamide have been explored for their ability to enhance Nln activity, thereby providing a protective effect against ischemic damage . The development of peptidomimetic activators based on this compound could lead to novel treatments for acute neurodegenerative disorders.

Pharmacological Profiling

The pharmacological profiling of N-(3-methoxyphenethyl)-6-morpholinopyrimidine-4-carboxamide indicates favorable drug-like properties, including good bioavailability and stability in biological systems. These characteristics are essential for any candidate drug intended for clinical use.

Bioavailability Studies

Studies have demonstrated that compounds derived from this class exhibit significant brain penetration and stability, which are critical factors in their potential therapeutic application . The ability to effectively cross the blood-brain barrier enhances their utility in treating central nervous system disorders.

Case Studies and Experimental Findings

Several case studies highlight the efficacy of N-(3-methoxyphenethyl)-6-morpholinopyrimidine-4-carboxamide in experimental settings:

StudyFindings
Mocket et al. (2020)Demonstrated that inhibition of NAPE-PLD by this compound leads to significant changes in emotional behavior in mice .
Research on SARIdentified optimal substitutions that enhance potency and lipophilicity, leading to the development of more effective inhibitors .
Neuroprotection StudiesExplored the potential of enhancing Nln activity using derivatives of this compound to improve outcomes in stroke models .

Comparación Con Compuestos Similares

Key Observations :

  • Substituent Electronic Effects : Electron-withdrawing groups (e.g., -F in 3e) enhance antiparasitic activity, while electron-donating groups (e.g., -OCH₃ in 3d) may improve solubility .
  • Tautomerism : The 3,4-dihydro form predominates in polar solvents like DMSO due to resonance stabilization, whereas bulky substituents (e.g., dimethyl) lock the tautomeric state .
  • Synthetic Flexibility : The furyl derivative can be synthesized using furfural, a renewable feedstock, aligning with green chemistry principles .
Antiparasitic Activity
  • 4-(3-Fluorophenyl)-... (3e) : Exhibited 56% efficacy against Trichinella spiralis at 50 μg/mL, attributed to fluorine’s electronegativity enhancing target binding .
  • 4-(4-Hydroxyphenyl)-... (3c) : Demonstrated high antinematodal activity due to hydroxyl-mediated hydrogen bonding .
  • Furyl Derivative (Hypothetical) : Predicted to show moderate-to-high activity owing to furan’s oxygen atom enabling interactions with parasitic enzymes.
Enzyme Inhibition
  • 4,4-Dimethyl-... : Most potent dihydrofolate reductase (DHFR) inhibitor (IC₅₀ = 10.9 mM) due to steric stabilization of the 3,4-dihydro form .
  • Phenyl and Thienyl Analogs : Moderate DHFR inhibition, suggesting substituent size and electronics modulate enzyme binding .
Anticancer and Antimicrobial Potential
  • Antimicrobial screening of aryl-substituted derivatives revealed activity against Staphylococcus aureus and Escherichia coli, though data for the furyl analog remain unexplored .

Physicochemical Properties

Property 4-(2-Furyl)-... 4-Phenyl-... 4-(3-Fluorophenyl)-... 4,4-Dimethyl-...
LogP (Predicted) 2.1 3.0 2.8 1.5
Solubility (DMSO) High Moderate Moderate High
Tautomeric Preference 3,4-dihydro 3,4-dihydro 3,4-dihydro 3,4-dihydro

Notes:

  • The furyl group’s lower logP compared to phenyl analogs suggests improved aqueous solubility, beneficial for drug delivery.
  • Bulky substituents (e.g., dimethyl) reduce lipophilicity but may limit membrane permeability .

Q & A

Q. Table 1. Structural Analogs and Bioactivity Trends

CompoundSubstituentsKey BioactivityUnique Feature
Target Compound 2-Furyl, NH₂Anticancer (in silico)Enhanced π-stacking potential
4-Phenyl analog Phenyl, NH₂DHFR inhibitionRigid planar core
6-Nitrophenol derivative Nitrophenol, NH₂AntimicrobialElectron-withdrawing nitro group

How can researchers design experiments to explore the compound's mechanism of action in cellular pathways?

Methodological Answer:

  • Enzyme Inhibition Assays : Measure IC50 against purified enzymes (e.g., kinases, reductases) using fluorometric or spectrophotometric methods. Compare to positive controls (e.g., methotrexate for DHFR) .
  • Transcriptomics/Proteomics : Treat cell lines (e.g., HeLa, MCF-7) and analyze differential gene/protein expression via RNA-seq or LC-MS/MS. Pathway enrichment (KEGG/GO) identifies disrupted networks .
  • Cellular Imaging : Fluorescent tagging (e.g., BODIPY conjugates) tracks subcellular localization via confocal microscopy .

What advanced methodologies address challenges in scaling up synthesis while maintaining stereochemical integrity?

Methodological Answer:

  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions during cyclization. Real-time NMR monitoring adjusts parameters dynamically .
  • Catalyst Screening : Test heterogeneous catalysts (e.g., zeolites) to replace HCl, simplifying purification and reducing waste .
  • Crystallization Engineering : Use polymorph screening (via XRD) to isolate the most stable crystal form, ensuring batch consistency .

How do electronic effects of the furyl group influence the compound's reactivity and stability?

Methodological Answer:

  • Electron Density Mapping : NBO analysis shows the furyl oxygen donates electron density to the triazine ring, increasing electrophilicity at C4. This enhances susceptibility to nucleophilic attack .
  • Stability Studies : Accelerated degradation tests (40°C/75% RH) reveal hydrolysis susceptibility at the triazine-furyl junction. Stabilizers like antioxidants (e.g., BHT) or lyophilization improve shelf life .

What interdisciplinary approaches integrate this compound into materials science applications?

Methodological Answer:

  • Coordination Chemistry : Synthesize metal complexes (e.g., with Cu²⁺ or Ru³⁺) for catalytic or photoluminescent properties. Characterize via UV-Vis, EPR, and single-crystal XRD .
  • Polymer Composites : Incorporate into conductive polymers (e.g., polyaniline) via electropolymerization. Measure conductivity changes using four-point probe methods .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.